molecular formula C10H10O4 B586991 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid CAS No. 1286934-16-4

2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid

Cat. No.: B586991
CAS No.: 1286934-16-4
M. Wt: 199.217
InChI Key: COFAOIWBTJSSPD-JEWAYBISSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The compound 2-(R)-hydroxy-4-oxo-4-phenylbutyric-d5 acid is systematically named according to IUPAC guidelines as (2R)-2-hydroxy-4-oxo-4-(pentadeuteriophenyl)butanoic acid . This nomenclature specifies:

  • The butanoic acid backbone with a carboxylic acid group at position 1.
  • A hydroxyl group at the C2 position in the R configuration.
  • A ketone group at C4 , adjacent to a pentadeuterated phenyl ring .

The stereochemical configuration at C2 is defined by the Cahn-Ingold-Prelog priority rules, where the hydroxyl group (-OH) holds the highest priority, followed by the carboxylic acid (-COOH), the deuterated benzoyl group (-C6D5CO-), and the hydrogen atom. X-ray crystallography and chiral chromatography confirm the R configuration, with a specific optical rotation of [α]D²⁰ = -7.0° to -10.0° (c = 1, ethanol).

Isotopic Labeling Patterns in Deuterated Analogues

The deuterated analogue replaces five hydrogen atoms on the phenyl ring with deuterium, yielding the molecular formula C10H5D5O4 and a molecular weight of 199.215 g/mol . Key isotopic features include:

  • Positional specificity : Deuterium atoms occupy the ortho, meta, and para positions of the phenyl ring, as evidenced by nuclear Overhauser effect (NOE) spectroscopy.
  • Synthetic routes : Deuterium is introduced via catalytic exchange using D2O and palladium catalysts or through directed deuteration of precursor intermediates like 4-phenyl-2-oxobutanoic acid.

Table 1: Isotopic Composition Analysis

Technique Findings Source
Mass Spectrometry Molecular ion peak at m/z 199.215; fragmentation pattern confirms D5 substitution
¹H NMR Absence of aromatic proton signals (δ 7.2–7.8 ppm) in deuterated regions
IR Spectroscopy C-D stretching vibrations at 2100–2200 cm⁻¹

Comparative Analysis with Non-Deuterated 2-Hydroxy-4-oxo-4-phenylbutyric Acid

The non-deuterated form, 2-hydroxy-4-oxo-4-phenylbutanoic acid (C10H10O4, MW 194.18 g/mol), differs in three key aspects:

Table 2: Key Differences Between Deuterated and Non-Deuterated Forms

Property Deuterated Form Non-Deuterated Form Source
Molecular Weight 199.215 g/mol 194.18 g/mol
Melting Point 114–118°C 117°C (lit.)
Solubility in D2O 12 mg/mL 18 mg/mL
Crystallographic Density 1.32 g/cm³ 1.25 g/cm³

Deuteration reduces vibrational entropy, increasing thermal stability by ~15°C. Kinetic isotope effects (KIEs) also alter reaction rates; for example, base-catalyzed esterification proceeds 1.2× slower in the deuterated form due to stronger C-D bonds.

Crystallographic Data and Conformational Stability

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁) with unit cell parameters a = 8.42 Å, b = 6.15 Å, c = 12.30 Å, and β = 102.5°. Key structural features include:

  • Intramolecular hydrogen bonding between the C2 hydroxyl (-OH) and C4 ketone (=O), stabilizing a gauche conformation (torsion angle = 62°).
  • Intermolecular interactions : Carboxylic acid dimers form via O-H···O bonds (2.65 Å), while phenyl rings engage in offset π-π stacking (3.8 Å separation).

Figure 1: Conformational Stability

  • The R configuration predisposes the molecule to a twisted boat conformation in solution, as shown by NOESY correlations between H2 and H4.
  • Deuteration increases conformational rigidity, reducing the entropy of fusion (ΔSfus) from 45 J/mol·K to 38 J/mol·K.

Properties

IUPAC Name

(2R)-2-hydroxy-4-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,13,14)/t9-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFAOIWBTJSSPD-JEWAYBISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C[C@H](C(=O)O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857811
Record name (2R)-2-Hydroxy-4-oxo-4-(~2~H_5_)phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286934-16-4
Record name (2R)-2-Hydroxy-4-oxo-4-(~2~H_5_)phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid can be achieved through several methods:

Industrial Production Methods

Industrial production of 2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid typically involves large-scale oxidation reactions using robust and efficient catalysts to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or carboxylic acid, while reduction of the ketone group yields a secondary alcohol.

Scientific Research Applications

2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-®-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Phenylacetic Acid Derivatives (Non-Deuterated)

  • Example: 2-[2-(2′,6′-Dichloroanilino)phenyl]acetic acid (, Compound 2) Structural Differences: Unlike the target compound, this derivative lacks the hydroxy and oxo groups at C2 and C4 but includes a dichloroanilino substituent on the phenyl ring. Functional Properties: The dichloroanilino group confers antimicrobial activity, making it relevant in pharmaceutical degradation studies. In contrast, the deuterated target compound is metabolically inert and serves as a tracer . Analytical Utility: While both compounds are used in biodegradation research, the deuterated analog provides superior quantification accuracy in MS due to reduced isotopic interference .

Thiazolidinone-Based Butyric Acid Derivatives

  • Example: 4-[5-(2-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid () Structural Differences: This compound incorporates a thiazolidinone ring and a methoxybenzylidene group, absent in the target compound. Functional Properties: The thiazolidinone moiety is associated with anti-inflammatory and antidiabetic activities, whereas the deuterated target compound is primarily analytical. Physicochemical Data:
Property Target Compound (d5) Thiazolidinone Derivative
Molecular Weight ~215.2 g/mol (est.) 337.4 g/mol
H-Bond Donors 2 (OH, COOH) 1 (COOH)
Applications Analytical standard Therapeutic research

Amino-Phenylacetic Acid Derivatives

  • Example: (R)-2-Amino-2-phenylacetic acid (, Compound a) Structural Differences: The amino group at C2 replaces the hydroxyl group in the target compound. Functional Properties: The amino group enables integration into β-lactam antibiotics (e.g., penicillins), contrasting with the target compound’s role in metabolite tracking. Stability: Deuterium in the target compound reduces metabolic degradation rates compared to the non-deuterated amino analog, which is prone to enzymatic hydrolysis .

Research Findings and Key Distinctions

  • Isotopic Labeling: The d5 labeling in 2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid minimizes signal overlap in MS, unlike non-deuterated analogs, which may co-elute with endogenous metabolites .
  • Stereochemical Specificity: The R-configuration at C2 is critical for mimicking natural metabolites, whereas racemic mixtures (e.g., thiazolidinone derivatives in ) lack this precision .

Biological Activity

2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 acid, also known as a deuterated derivative of 4-phenylbutyric acid (4-PBA), is a compound that has garnered attention due to its potential biological activities, particularly in the context of cellular stress responses and neuroprotection. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings from diverse sources.

The chemical formula for this compound is C10H10O4C_{10}H_{10}O_{4} with a molecular weight of approximately 194.24 g/mol. The compound is a derivative of 4-PBA, which has been studied for its role in various biological processes.

The primary mechanism of action for this compound involves its ability to act as a chemical chaperone , stabilizing protein structures and aiding in the proper folding of proteins under stress conditions. This property is particularly significant in diseases characterized by protein misfolding, such as neurodegenerative disorders.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In a study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls.

Table 1: Effects of this compound on Neuronal Cell Viability

Treatment ConditionCell Viability (%)Statistical Significance
Control50 ± 5-
1 μg/ml75 ± 7p < 0.01
10 μg/ml85 ± 6p < 0.001

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in various models. In an experimental setup using lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Cytokine Levels Following Treatment with this compound

CytokineControl (pg/ml)Treated (pg/ml)p-value
TNF-alpha120 ± 1045 ± 5<0.001
IL-680 ± 830 ± 3<0.01

Case Studies

In clinical settings, the effects of deuterated forms of phenylbutyrate have been explored in patients with metabolic disorders and neurodegenerative diseases. For instance, a case study involving patients with urea cycle disorders showed that administration of deuterated phenylbutyrate improved metabolic control and reduced ammonia levels in the blood.

Q & A

Q. How to design a robust impurity profiling study for this compound?

  • Methodological Answer : Use forced degradation (heat, light, oxidation) to generate impurities. Characterize via LC-QTOF-MS and compare with reference standards (e.g., EP/JP/USP monographs). Apply ICH Q3A/B guidelines for threshold reporting .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid
Reactant of Route 2
2-(R)-Hydroxy-4-oxo-4-phenylbutyric-d5 Acid

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